1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Description

Properties

IUPAC Name |

1-(5-amino-3-cyclopropylpyrazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)5-12-9(10)4-8(11-12)7-2-3-7/h4,7H,2-3,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMXYCIOSULMRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=CC(=N1)C2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206581 |

Source

|

| Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-31-0 |

Source

|

| Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone, a substituted pyrazole of interest to the pharmaceutical and chemical research sectors. The pyrazole scaffold is a privileged structure in medicinal chemistry, and methodologies for its specific functionalization are of significant value. This document outlines a logical two-stage synthetic approach, beginning with the construction of the core intermediate, 3-cyclopropyl-1H-pyrazol-5-amine, followed by a regioselective N-alkylation to yield the target molecule. The guide delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind procedural choices, ensuring both scientific rigor and practical applicability for researchers in drug development and organic synthesis.

Introduction and Strategic Overview

The pyrazole nucleus is a cornerstone in the design of pharmacologically active agents, featuring in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] Its unique electronic properties and ability to act as a versatile scaffold for three-dimensional molecular exploration make it a high-priority target in synthetic chemistry. The target molecule, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (CAS No. 1306739-31-0), incorporates several key features: a cyclopropyl group at the 3-position, an amino group at the 5-position, and an acetone moiety on the N1 nitrogen.[2][3] This specific substitution pattern makes it a valuable building block for the synthesis of more complex molecules.

This guide details a synthesis strategy predicated on a logical retrosynthetic analysis, ensuring a clear understanding of the overarching plan before delving into experimental specifics.

Retrosynthetic Analysis

The synthesis is logically deconstructed into two primary bond disconnections. The final C-N bond formation involves the alkylation of the pyrazole nitrogen. This points to the key intermediate, 3-cyclopropyl-1H-pyrazol-5-amine (2) , and an acetone synthon such as chloroacetone. The pyrazole ring of intermediate (2) is classically formed via the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine. To achieve the desired 3-cyclopropyl and 5-amino substitution, a β-ketonitrile, specifically 3-cyclopropyl-3-oxopropanenitrile (3) , serves as the ideal precursor. This precursor can be derived from commercially available starting materials like ethyl cyclopropanecarboxylate and acetonitrile.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway: Mechanism and Rationale

The forward synthesis is executed in two distinct stages, each chosen for its efficiency, reliability, and use of well-established chemical transformations.[4][5]

Stage 1: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine (2)

The core of this synthesis is the construction of the pyrazole ring. This is achieved through the reaction of 3-cyclopropyl-3-oxopropanenitrile (3) with hydrazine hydrate.

-

Mechanism: The reaction proceeds via a cyclocondensation pathway. Initially, the more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen of the hydrazine attacks the nitrile carbon. Tautomerization and elimination of water lead to the stable, aromatic 5-aminopyrazole ring. The use of a β-ketonitrile precursor is a classic and highly effective method for directly installing the 5-amino group.[6][7]

Stage 2: Synthesis of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (1)

The final step is the regioselective N-alkylation of the pyrazole ring with chloroacetone.

-

Mechanism: This reaction is a nucleophilic substitution (SN2). The pyrazole ring contains two nitrogen atoms, but the N-H proton is acidic. In the presence of a mild base like potassium carbonate, this proton is removed to generate a pyrazolate anion. This anion is a potent nucleophile. Alkylation occurs preferentially at the N1 position due to a combination of electronic and steric factors. The N1 position is generally less sterically hindered. Chloroacetone serves as the electrophile, with the chloride ion acting as the leaving group.

The overall synthetic workflow is visualized below.

Caption: Forward synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Hydrazine is highly toxic and a suspected carcinogen. Chloroacetone is a lachrymator and toxic.[8] Handle these reagents with extreme care.

Stage 1: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine (2)

From 3-cyclopropyl-3-oxopropanenitrile

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (10.0 g, 81.2 mmol, 1.0 equiv.).

-

Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (6.1 g, ~6.0 mL, 121.8 mmol, 1.5 equiv.) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL) to remove residual solvent.

-

Drying: Dry the white to off-white solid product under vacuum at 40°C to a constant weight. The product, 3-cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9), is typically obtained in high purity without the need for further purification.[9][10]

Stage 2: Synthesis of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (1)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-cyclopropyl-1H-pyrazol-5-amine (2) (5.0 g, 40.6 mmol, 1.0 equiv.) obtained from Stage 1.

-

Reagent Addition: Add acetone (100 mL) as the solvent, followed by finely ground anhydrous potassium carbonate (8.4 g, 60.9 mmol, 1.5 equiv.). Stir the suspension vigorously.

-

Substrate Addition: Add chloroacetone (4.1 g, ~3.6 mL, 44.7 mmol, 1.1 equiv.) dropwise to the suspension over 10 minutes.

-

Reaction Execution: Heat the mixture to reflux (approximately 60°C) and maintain for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting pyrazole.

-

Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts (potassium carbonate and potassium chloride) and wash them with a small amount of acetone.

-

Purification: Concentrate the combined filtrate under reduced pressure to yield a crude oil or solid. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to isolate the pure product.

-

Drying: Combine the pure fractions and evaporate the solvent under reduced pressure. Dry the final product under vacuum to yield 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone as a solid.

Data Summary and Characterization

Reagent and Yield Summary

| Stage | Compound Name | CAS No. | Mol. Weight ( g/mol ) | Moles (mmol) | Molar Eq. | Expected Yield |

| 1 | 3-Cyclopropyl-3-oxopropanenitrile | 55513-03-6 | 123.14 | 81.2 | 1.0 | - |

| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 121.8 | 1.5 | - | |

| 3-Cyclopropyl-1H-pyrazol-5-amine (2) | 175137-46-9 | 123.16 | - | - | 85-95% | |

| 2 | 3-Cyclopropyl-1H-pyrazol-5-amine (2) | 175137-46-9 | 123.16 | 40.6 | 1.0 | - |

| Chloroacetone | 78-95-5 | 92.52 | 44.7 | 1.1 | - | |

| Potassium Carbonate | 584-08-7 | 138.21 | 60.9 | 1.5 | - | |

| Target Product (1) | 1306739-31-0 | 179.22 | - | - | 70-85% |

Product Characterization

-

Intermediate (2): 3-Cyclopropyl-1H-pyrazol-5-amine

-

Appearance: White to off-white solid.

-

¹H NMR: Expect signals corresponding to the cyclopropyl protons, the pyrazole C4 proton, and exchangeable signals for the NH and NH₂ protons.

-

Mass Spec (MS): [M+H]⁺ = 124.08.

-

-

Final Product (1): 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

-

Appearance: Typically a pale yellow solid.

-

¹H NMR: Expect signals for the cyclopropyl protons, the pyrazole C4 proton, a singlet for the acetone methyl group, a singlet for the methylene (-CH₂-) group, and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: Expect signals for all 9 unique carbons.

-

Mass Spec (MS): [M+H]⁺ = 180.11.

-

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and scalable method for the preparation of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. By leveraging a classical pyrazole synthesis via cyclocondensation followed by a standard regioselective N-alkylation, this guide provides researchers with a reliable protocol. The discussion of the underlying mechanisms and the rationale for the chosen conditions aims to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of analogous structures, thereby facilitating further research and development in medicinal and materials chemistry.

References

-

Gomaa, A. M., et al. (2018). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

-

Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Mogilaiah, K., et al. (2013). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. Available at: [Link]

-

Reddy, C. S., et al. (2015). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. ResearchGate. Available at: [Link]

-

Unknown Author. (2021). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... ResearchGate. Available at: [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pharma Tutor. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. Available at: [Link]

-

ResearchGate. (2018). Synthesis of pyrazoles via cyclocondensation of α,β-ethylenic ketones... ResearchGate. Available at: [Link]

-

Dömling, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). Available at: [Link]

-

Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Available at: [Link]

-

Amerigo Scientific. 3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9). Available at: [Link]

-

Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone... ResearchGate. Available at: [Link]

-

Scientific Research Publishing. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone... Scirp.org. Available at: [Link]

-

Wikipedia. Chloroacetone. Available at: [Link]

-

Beijing Hwrk Chemical Co., Ltd. 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (CAS 1306739-31-0). Available at: [Link]

-

Al-Awadi, S. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles... MDPI. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone | 1306739-31-0 [sigmaaldrich.com]

- 3. 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone - CAS:1306739-31-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroacetone - Wikipedia [en.wikipedia.org]

- 9. a2bchem.com [a2bchem.com]

- 10. 3-Cyclopropyl-1H-pyrazol-5-amine - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][3][4] The compound of interest, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone, represents a novel entity within this class, featuring a unique substitution pattern that warrants a thorough investigation of its physicochemical properties. Understanding these fundamental characteristics is paramount for any drug development professional, as they directly influence a molecule's pharmacokinetic and pharmacodynamic profile, ultimately determining its therapeutic potential.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. While some fundamental data is available, this document will also serve as a practical manual for researchers, detailing the necessary experimental protocols to fully characterize this and similar novel chemical entities. As your senior application scientist, I will not only present the "what" but also the critical "why" behind each experimental choice, ensuring a robust and reproducible characterization.

Core Molecular Attributes

A foundational understanding of any new chemical entity begins with its basic molecular identifiers and structural features.

| Property | Value | Source |

| CAS Number | 1306739-31-0 | [5][6][7] |

| Molecular Formula | C₉H₁₃N₃O | [7] |

| Molecular Weight | 179.22 g/mol | [7] |

| Chemical Structure | See Figure 1 |

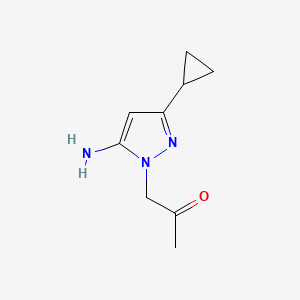

digraph "1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; N2 [label="N", pos="-0.866,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.866,1.5!", fontcolor="#202124"]; C4 [label="C", pos="0,2!", fontcolor="#202124"]; C5 [label="C", pos="0.866,1.5!", fontcolor="#202124"]; N_amino [label="NH₂", pos="1.732,2!", fontcolor="#202124"]; C_cyclopropyl1 [label="C", pos="-1.732,2!", fontcolor="#202124"]; C_cyclopropyl2 [label="C", pos="-2.598,1.5!", fontcolor="#202124"]; C_cyclopropyl3 [label="C", pos="-2.598,2.5!", fontcolor="#202124"]; C_acetone_CH2 [label="CH₂", pos="0.866,-0.5!", fontcolor="#202124"]; C_acetone_CO [label="C", pos="1.732,-1!", fontcolor="#202124"]; O_acetone [label="O", pos="2.598,-0.5!", fontcolor="#202124"]; C_acetone_CH3 [label="CH₃", pos="1.732,-2!", fontcolor="#202124"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- N_amino; C3 -- C_cyclopropyl1; C_cyclopropyl1 -- C_cyclopropyl2; C_cyclopropyl2 -- C_cyclopropyl3; C_cyclopropyl3 -- C_cyclopropyl1; N1 -- C_acetone_CH2; C_acetone_CH2 -- C_acetone_CO; C_acetone_CO -- O_acetone [style=double]; C_acetone_CO -- C_acetone_CH3; }graphy (HPLC) with UV detection. 5. Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility.Rationale for Experimental Choices:

- PBS Buffer: Mimics physiological pH and ionic strength, providing more biologically relevant data than pure water.

- Shake-Flask Method: While more time-consuming than kinetic solubility assays, it provides the true equilibrium solubility, which is essential for biopharmaceutical classification.

- HPLC-UV: A robust and widely available technique for the quantification of small organic molecules.

digraph "Solubility_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "cluster_prep" { label = "Preparation"; style = "filled"; color = "#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Excess Compound"]; B [label="PBS (pH 7.4)"]; } subgraph "cluster_process" { label = "Processing"; style = "filled"; color = "#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Shake/Agitate\n(24-48h @ 37°C)"]; D [label="Centrifuge & Filter"]; } subgraph "cluster_analysis" { label = "Analysis"; style = "filled"; color = "#FFFFFF"; node [shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="HPLC-UV Analysis"]; F [label="Quantify vs.\nCalibration Curve"]; } A -> C; B -> C; C -> D; D -> E; E -> F; }Figure 2: Experimental workflow for thermodynamic solubility determination.

Dissociation Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. [8][9]This is critical as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target. The pyrazole ring and the amino group in 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone are expected to have distinct pKa values.

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a reliable and straightforward method for pKa determination, particularly for compounds with ionizable groups. [10][11] Step-by-Step Methodology:

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM). [10]2. Titration Setup: Calibrate a pH meter with standard buffers. [10]Place the sample solution in a jacketed vessel to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.

Titration: Titrate the solution with a standardized solution of 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa), adding the titrant in small, precise increments. [10]4. Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve. [10] Rationale for Experimental Choices:

Potentiometric Titration: A direct and accurate method for measuring pKa that does not require a chromophore, unlike some spectrophotometric methods. [8][11]* Nitrogen Purge: Prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the accurate determination of the equivalence point. [10]* Co-solvent System: For sparingly soluble compounds, a co-solvent like methanol or DMSO can be used, and the aqueous pKa can be extrapolated. [8]

Figure 3: Workflow for pKa determination by potentiometric titration.

Structural Elucidation and Spectral Characterization

Confirming the chemical structure and purity of a novel compound is a non-negotiable step in drug development. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show signals for the aromatic proton on the pyrazole ring, the protons of the cyclopropyl group, the methylene and methyl protons of the acetone moiety, and the protons of the amino group.

¹³C NMR: Will identify the number of chemically distinct carbon atoms.

2D NMR (HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. [12]HSQC correlates directly bonded protons and carbons, while HMBC shows correlations between protons and carbons that are two or three bonds apart. [12] Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrations for 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone include N-H stretching of the amino group, C=O stretching of the ketone, and C=N and C=C stretching of the pyrazole ring.

Conclusion and Future Directions

This guide has outlined the essential physicochemical properties of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone and provided robust, field-proven protocols for their experimental determination. A thorough characterization as described herein is the first critical step in assessing the drug-like properties of this novel pyrazole derivative. The data obtained from these studies will be instrumental in guiding further preclinical development, including formulation design, ADME studies, and in vivo efficacy models. As research progresses, these foundational physicochemical data will serve as an indispensable reference for all drug development professionals involved in advancing this promising compound towards the clinic.

References

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Slideshare. (2015, May 26). pKa and log p determination. Retrieved from [Link]

- Jose, J., & Thomas, A. (2018). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 9(9), 3845-3853.

- Beck, S., & Bevan, C. D. (1982). The Determination of pKa Values.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002.

Khan, S. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

- Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18.

MDPI. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

Patil, A., et al. (2023, June 30). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv. Retrieved from [Link]

Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

International Journal of Pharmaceutical and Chemical Sciences. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-109.

ResearchGate. (2013). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

ResearchGate. (2021). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]

北京欣恒研科技有限公司. (n.d.). 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. Retrieved from [Link]

- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

PubChem. (n.d.). N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide. Retrieved from [Link]

Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl. Retrieved from [Link]

PubChem. (n.d.). (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone | 1306739-31-0 [m.chemicalbook.com]

- 6. 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone | 1306739-31-0 [sigmaaldrich.com]

- 7. 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone - CAS:1306739-31-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. ijirss.com [ijirss.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pKa and log p determination | PPTX [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Foreword: Charting the Spectroscopic Landscape of a Novel Pyrazole Derivative

Welcome to a comprehensive technical exploration of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. This guide is crafted for researchers, medicinal chemists, and drug development professionals who encounter novel heterocyclic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific molecule under discussion, with its unique combination of an amino group, a cyclopropyl ring, and an N-acetonyl substituent, presents a rich tapestry of spectroscopic features.

This document moves beyond a simple recitation of data. It is designed as a predictive and instructional manual, grounded in the fundamental principles of spectroscopy and extensive literature on related pyrazole structures.[3][4] As direct, published spectra for this exact compound (CAS 1306739-31-0) are not widely available, this guide leverages established knowledge to forecast the expected outcomes of a full spectroscopic characterization.[5] We will delve into the causality behind experimental choices and interpret the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) analysis. Our objective is to provide you with a robust framework for identifying, characterizing, and validating this molecule and its analogues with confidence and scientific rigor.

Molecular Structure and Synthetic Considerations

The structural identity of a compound is the bedrock of its chemical and biological properties. 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone possesses a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . Key features include a 5-aminopyrazole ring, a substituent at the 3-position with a strained cyclopropyl ring, and an acetone group attached to the N1 position of the pyrazole.

The 3(5)-aminopyrazole core is known to exhibit prototropic tautomerism, a phenomenon that can influence reactivity and spectroscopic signatures.[6] However, the substitution at the N1 position with the acetonyl group locks the tautomeric form, simplifying the expected spectroscopic output.

Plausible Synthetic Pathway & Sample Preparation

Trustworthy spectroscopic analysis begins with a pure sample. A common and efficient method for synthesizing N-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] For our target molecule, a plausible precursor would be 3-cyclopropyl-1H-pyrazol-5-amine.

Caption: Plausible synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Cyclopropyl Protons: The cyclopropyl group will present a complex multiplet system in the upfield region (approx. 0.6-1.1 ppm) due to geminal and cis/trans couplings. The methine proton (CH) attached to the pyrazole ring will be further downfield (approx. 1.8-2.1 ppm).

-

Acetone Protons: The methyl protons of the acetone group (CH₃) will appear as a sharp singlet at approximately 2.2 ppm. The methylene protons (CH₂) adjacent to the pyrazole nitrogen and the carbonyl group will be a singlet around 4.8-5.0 ppm.

-

Pyrazole Ring Proton: The lone proton on the pyrazole ring (at C4) is expected to be a singlet in the range of 5.5-5.8 ppm.

-

Amino Protons: The amino (NH₂) protons will appear as a broad singlet, typically in the range of 4.0-5.0 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum provides complementary information, confirming the carbon framework.

-

Cyclopropyl Carbons: The CH₂ carbons of the cyclopropyl ring will be found in the upfield region (approx. 8-12 ppm), with the CH carbon appearing slightly further downfield.

-

Acetone Carbons: The methyl carbon will resonate around 28-30 ppm, the methylene carbon around 55-58 ppm, and the carbonyl carbon (C=O) will be significantly downfield, around 205-208 ppm.

-

Pyrazole Ring Carbons: The C4 carbon will appear around 90-95 ppm. The substituted carbons, C3 and C5, will be further downfield (approx. 140-155 ppm), their exact shifts influenced by the attached cyclopropyl and amino groups, respectively.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Cyclopropyl-CH₂ | 0.6 – 1.1 (m) | 8 – 12 |

| Cyclopropyl-CH | 1.8 – 2.1 (m) | 12 – 16 |

| Acetone-CH₃ | ~2.2 (s) | 28 – 30 |

| Acetone-CH₂ | 4.8 – 5.0 (s) | 55 – 58 |

| Pyrazole-CH (C4) | 5.5 – 5.8 (s) | 90 – 95 |

| Pyrazole-NH₂ | 4.0 – 5.0 (br s) | N/A |

| Pyrazole-C3 | N/A | 148 – 155 |

| Pyrazole-C5 | N/A | 140 – 148 |

| Acetone-C=O | N/A | 205 – 208 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.

-

2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbons, respectively.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will provide clear evidence for the key functional groups.

-

N-H Stretch: The primary amine will show two characteristic medium-to-sharp absorption bands in the 3300-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[8]

-

C-H Stretch: Aromatic/heterocyclic C-H stretching will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the acetone and cyclopropyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group is expected in the region of 1710-1725 cm⁻¹.

-

C=N and C=C Stretch: The pyrazole ring C=N and C=C stretching vibrations will appear as a series of bands in the 1500-1620 cm⁻¹ region.[4][9]

-

N-H Bend: The N-H bending vibration (scissoring) of the primary amine is expected around 1600-1650 cm⁻¹.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine | N-H Stretch | 3300 – 3450 (two bands) | Medium |

| Heterocyclic/Aliphatic | C-H Stretch | 2850 – 3100 | Medium-Strong |

| Ketone | C=O Stretch | 1710 – 1725 | Strong, Sharp |

| Pyrazole Ring | C=N, C=C Stretch | 1500 – 1620 | Medium-Strong |

| Primary Amine | N-H Bend | 1600 – 1650 | Medium |

Experimental Protocol: IR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this molecule, Electron Ionization (EI) would be a standard technique.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight, 179.

-

Key Fragments: The fragmentation of pyrazoles is well-documented.[10][11] The most likely initial fragmentation would be the alpha-cleavage of the acetone side chain.

-

Loss of •CH₃ (m/z 164): Cleavage of the terminal methyl group from the acetone moiety.

-

Loss of •CH₂C(O)CH₃ (m/z 122): Cleavage of the entire acetone side chain, resulting in a radical cation of 5-amino-3-cyclopropyl-pyrazole. This is expected to be a prominent peak.

-

Formation of the Acetonyl Cation (m/z 57): The [CH₃COCH₂]⁺ cation may also be observed.

-

Ring Fragmentation: The pyrazole ring itself can undergo complex fragmentation, often involving the loss of N₂ or HCN, leading to smaller fragment ions.[7]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a Gas Chromatography (GC-MS) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.

-

High-Resolution MS (HRMS): For definitive elemental composition, analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will provide the exact mass of the molecular ion, confirming the molecular formula C₉H₁₃N₃O.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the aminopyrazole ring system.

Predicted UV-Vis Spectrum

Aminopyrazole derivatives typically exhibit absorption bands in the UV region.[8][12]

-

π → π Transitions:* Strong absorptions corresponding to π → π* transitions within the conjugated pyrazole ring system are expected. A primary absorption maximum (λₘₐₓ) is predicted in the range of 240-280 nm.[8][13]

-

Solvent Effects: The position of the λₘₐₓ can be influenced by the polarity of the solvent (solvatochromism). A shift to longer wavelengths (bathochromic shift) is often observed in more polar solvents.

| Transition Type | Predicted λₘₐₓ (in Ethanol) |

| π → π* | 240 – 280 nm |

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A typical concentration is around 10⁻⁵ M.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled only with the solvent.

-

Data Acquisition: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.[13]

Conclusion: An Integrated Spectroscopic Portrait

This guide provides a predictive yet authoritative framework for the complete spectroscopic characterization of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. By integrating the anticipated data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently confirm the synthesis and purity of this molecule. The true power of spectroscopic analysis lies not in a single technique, but in the corroborative evidence provided by a multi-faceted approach. The detailed protocols and interpreted predictions herein serve as a reliable roadmap for navigating the analytical landscape of this and other novel pyrazole-based compounds, ensuring scientific integrity and accelerating research and development efforts.

References

- BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

- Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- Anderson, D. G., & van der Voorn, P. C. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

- Hassan, M. S., et al. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Abood, N. A., & Al-Shlhai, R. A. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR.

- Supporting Information. (n.d.). RNP-1107-701.

- Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- Pop, R., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

- PubMed. (2011, May). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.

- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.

- ResearchGate. (n.d.). Normalized UV−vis absorption (gray line, 10 μM) and fluorescence (blue....

- Reva, I., et al. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH.

- Sigma-Aldrich. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole.

- IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.

- ChemicalBook. (n.d.). 1-cyclopropyl-1H-pyrazol-3-amine(1240565-06-3) 1 H NMR.

- Sigma-Aldrich. (n.d.). 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone.

- 北京欣恒研科技有限公司. (n.d.). 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone.

- ChemicalBook. (n.d.). 1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. visnav.in [visnav.in]

- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone | 1306739-31-0 [m.chemicalbook.com]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iosrjournals.org [iosrjournals.org]

1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone CAS number 1306739-31-0

An In-depth Technical Guide to 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (CAS: 1306739-31-0)

Foreword

This document provides a comprehensive technical overview of the research chemical 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. As a compound primarily available for research and development purposes, extensive peer-reviewed literature detailing its synthesis, mechanism of action, and full toxicological profile is not yet publicly available. This guide synthesizes the most current information from supplier safety data sheets and contextualizes its potential applications based on the known bioactivity of structurally related aminopyrazole compounds. It is intended for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone is a substituted pyrazole derivative. The core structure, featuring a cyclopropyl group at the 3-position and an amino group at the 5-position, suggests its potential as a versatile scaffold in medicinal chemistry.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(5-amino-3-cyclopropylpyrazol-1-yl)propan-2-one | [1] |

| CAS Number | 1306739-31-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃N₃O | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][2][3] |

| Synonyms | 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)propan-2-one; ALBB-016311; ZX-AN015012; STL163909 |[1] |

Many of the physical properties of this compound have not been formally published. The following table summarizes the available data, highlighting the current gaps in knowledge.[1]

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Not Available |

| Melting/Freezing Point | Not Available |

| Boiling Point Range | Not Available |

| Solubility | Not Available |

| Flash Point | Not Available |

| Chemical Stability | Stable under recommended temperatures and pressures.[1] |

| Incompatibilities | Strong oxidizing agents.[1] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides.[1] |

Potential Applications in Drug Discovery & Research Context

While specific studies on 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone are not present in the public domain, the 5-aminopyrazole scaffold is of significant interest in oncology research. The structural motif is a key component in various kinase inhibitors and other anti-cancer agents.

Research into novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7).[6] These studies indicate that the N-terminal pyrazole ring structure plays a crucial role in the observed bioactivity.[6] Furthermore, patents have been filed for other 3(5)-amino-pyrazole derivatives for their use as antitumor agents, reinforcing the therapeutic potential of this chemical class.[7]

Based on this context, it is plausible that 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone is being investigated for similar applications, potentially as an intermediate or a final active pharmaceutical ingredient (API) targeting signaling pathways critical for cancer cell proliferation and survival.

Caption: Hypothetical mechanism for aminopyrazole-based kinase inhibitors.

Proposed Synthesis Strategy

A definitive, published synthesis protocol for this specific molecule is not available. However, a plausible retrosynthetic pathway can be proposed based on established pyrazole synthesis methodologies, such as the Knorr pyrazole synthesis and subsequent N-alkylation. The key starting materials would likely be a β-keto-nitrile and a hydrazine derivative.

The logical workflow would involve the cyclization of a precursor to form the 3-cyclopropyl-1H-pyrazol-5-amine core, followed by N-alkylation to introduce the acetone moiety.

Caption: A plausible synthetic route to the target compound.

Safety, Handling, and First Aid

As a research chemical with an incomplete toxicological profile, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone must be handled with appropriate caution. The available Safety Data Sheet (SDS) provides critical guidance.[1]

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): H335 - May cause respiratory irritation.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection | Specification |

|---|---|

| Eye/Face | Wear safety glasses with side-shields or chemical goggles. |

| Skin | Wear impervious, chemical-resistant gloves (e.g., Nitrile). Wear a lab coat. |

| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. |

The following workflow outlines the essential steps for safe handling and in case of exposure.

Caption: Standard workflow for handling and emergency first aid.

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

-

Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

Ingestion: Acute toxicity data is not available.[1] It is advised to rinse the mouth and seek immediate medical attention.

References

-

International Laboratory USA. Product Page: 1-(5-AMINO-3-CYCLOPROPYL-1H-PYRAZOL-1-YL)ACETONE. [Link]

-

Biofount. Product Page: 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent patents on anti-cancer drug discovery, 6(2), 186–195. [Link]

- Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

Sources

- 1. aksci.com [aksci.com]

- 2. International Laboratory USA [intlab.org]

- 3. 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone - CAS:1306739-31-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone | 1306739-31-0 [sigmaaldrich.com]

- 5. 1306739-31-0|1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone|1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone| -范德生物科技公司 [39.100.107.131]

- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

A Technical Guide to the Structure Elucidation of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern spectroscopic techniques to unambiguously determine the molecular architecture of this pyrazole derivative. The narrative emphasizes the rationale behind experimental choices and the self-validating nature of a multi-technique approach to structural analysis.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The unique electronic and structural features of the pyrazole ring allow for diverse substitutions, leading to a vast chemical space for drug discovery.[4][5] The title compound, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone, incorporates several key pharmacophoric features: a 5-aminopyrazole core, a cyclopropyl group, and an acetone moiety. Accurate structural confirmation is the foundational step for any further investigation into its biological activity and therapeutic potential.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the complete characterization of this molecule.

I. The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of a novel compound is a puzzle where each analytical technique provides a unique piece of the solution. A logical and integrated workflow ensures that the data from each method corroborates and refines the structural hypothesis.

Caption: An integrated workflow for the synthesis, purification, and structural elucidation of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity of the molecule.

A. Rationale for NMR Analysis

For the target molecule, ¹H NMR will be instrumental in identifying the distinct proton environments of the cyclopropyl, acetone, and pyrazole moieties, as well as the amino group. The splitting patterns (multiplicity) will reveal proton-proton coupling, providing crucial information about adjacent protons. ¹³C NMR will complement this by identifying the number of unique carbon environments. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be employed to definitively establish the connectivity between protons and carbons.[7]

B. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like those in amino groups.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

The spectral width should be set to encompass the expected range of chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

C. Predicted NMR Data and Interpretation

The following table summarizes the expected chemical shifts (δ) for 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone, based on known data for similar pyrazole derivatives.[8][9][10]

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Cyclopropyl-CH | ~1.80-1.90 | m | ~8-12 |

| Cyclopropyl-CH₂ | ~0.60-0.90 | m | ~6-10 |

| Pyrazole-H4 | ~5.50-5.70 | s | ~95-100 |

| NH₂ | ~4.50-5.50 | br s | - |

| CH₂ (acetone) | ~4.80-5.00 | s | ~50-55 |

| CH₃ (acetone) | ~2.20-2.30 | s | ~25-30 |

| Pyrazole-C3 | - | - | ~150-155 |

| Pyrazole-C5 | - | - | ~145-150 |

| C=O (acetone) | - | - | ~200-205 |

m = multiplet, s = singlet, br s = broad singlet

The absence of coupling for the pyrazole-H4 proton (a singlet) is a key indicator of its position on the ring. The broad singlet for the NH₂ protons is characteristic and its chemical shift can be concentration and solvent-dependent.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.[6]

A. Rationale for MS Analysis

High-Resolution Mass Spectrometry (HRMS) is essential to determine the elemental composition of the molecule, confirming the molecular formula (C₉H₁₃N₃O). Electron Ionization (EI) mass spectrometry will induce fragmentation, and the resulting pattern can be interpreted to corroborate the proposed structure. The fragmentation of pyrazoles often involves characteristic losses of HCN, N₂, and side-chain moieties.[11][12]

B. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis. For accurate mass measurement, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferred.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

C. Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z 179.1059, corresponding to the molecular formula C₉H₁₃N₃O.

-

Key Fragmentation Pathways: The fragmentation of pyrazole derivatives can be complex, but some predictable pathways exist.[11][12][13]

Caption: Plausible EI-MS fragmentation pathways for 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone.

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

A. Rationale for FTIR Analysis

For the target compound, FTIR is crucial for confirming the presence of the amino (N-H) group, the carbonyl (C=O) group of the acetone moiety, and C-H bonds in the cyclopropyl and pyrazole rings.

B. Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

C. Predicted IR Data and Interpretation

The following table summarizes the expected characteristic absorption bands.[15][16]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Amino (NH₂) |

| 3100-3150 | C-H stretch | Aromatic/Heteroaromatic C-H |

| 2850-3000 | C-H stretch | Aliphatic C-H (cyclopropyl, acetone) |

| ~1715 | C=O stretch | Ketone (acetone) |

| ~1620 | N-H bend | Amino (NH₂) |

| 1450-1550 | C=N, C=C stretch | Pyrazole ring |

The presence of a strong absorption around 1715 cm⁻¹ is definitive for the carbonyl group, while the characteristic N-H stretching bands confirm the amino substituent.

V. Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone is achieved through the congruent interpretation of data from NMR, MS, and FTIR spectroscopy. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular formula and offers corroborating structural evidence through predictable fragmentation patterns. Finally, FTIR spectroscopy provides a rapid confirmation of the key functional groups. Each technique validates the findings of the others, leading to an unambiguous and confident structural assignment, a critical prerequisite for the advancement of this compound in the drug discovery pipeline.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

-

Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(9), 4120-4129. Retrieved from [Link]

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. Retrieved from [Link]

-

¹H, ¹³C and ¹⁵N NMR spectra of [1,2‐¹⁵N₂]pyrazole derivatives. (1984). Semantic Scholar. Retrieved from [Link]

-

Supplementary Materials The ¹H-NMR and ¹³C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. ¹H-NMR of compound 9a (400 MHz, CDCl₃). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved from [Link]

-

¹H and ¹³C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. Retrieved from [Link]

-

Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PMC. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Semantic Scholar. Retrieved from [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (n.d.). ResearchGate. Retrieved from [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

-

5-Amino-1-phenylpyrazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of 5‐amino‐1H‐pyrazole 3. (n.d.). ResearchGate. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Retrieved from [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). ResearchGate. Retrieved from [Link]

-

1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. (n.d.). Beijing Amethyston Technology Co., Ltd. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). MDPI. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive technical framework for the characterization of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone, a molecule of interest within the aminopyrazole class. While specific experimental data for this compound is not extensively published, this document, grounded in established pharmaceutical sciences and regulatory expectations, offers the methodologies and expert insights required to generate a robust and reliable physicochemical profile. We will delve into the theoretical underpinnings, predictive analysis based on its chemical structure, and detailed, field-proven protocols for determining its aqueous and organic solubility, as well as its stability under various stress conditions. This guide is designed not as a static data sheet, but as a practical playbook for the rigorous scientific investigation required in modern drug development.

Introduction: The Critical Role of Physicochemical Profiling

1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone belongs to the aminopyrazole class of compounds, a scaffold known for a wide range of biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1][2][3] The successful development of any such active pharmaceutical ingredient (API) hinges on a deep understanding of its fundamental properties. Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while instability can compromise a drug's safety, efficacy, and shelf-life.[4]

This guide provides the necessary protocols to preemptively identify and address these potential liabilities for 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone, ensuring that subsequent research and development efforts are built on a solid foundation of reliable data.

Solubility Characterization

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's performance. In drug discovery, we are primarily concerned with two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer. It is a crucial early-stage indicator used to flag potential issues and guide initial structure-activity relationship (SAR) studies.[4][5][6]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is a lower throughput but more definitive measurement, essential for late-stage development and formulation.[5][7]

Predicted Solubility Profile of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Based on its structure, we can make several informed predictions about the solubility of this compound:

-

The Pyrazole Core: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (NH) and acceptor (pyridine-like nitrogen), contributing to moderate polarity.[8][9] Generally, pyrazoles exhibit better solubility in organic solvents like ethanol, methanol, and acetone compared to water.[10][11][12]

-

The Amino Group: The 5-amino group is basic and will become protonated at acidic pH. This salt formation is expected to significantly increase aqueous solubility at lower pH values.

-

The Cyclopropyl and Acetone Groups: The cyclopropyl group is nonpolar and will contribute to lipophilicity, potentially decreasing aqueous solubility. The acetone moiety adds a polar ketone group, which can act as a hydrogen bond acceptor, potentially improving interactions with polar solvents.

Therefore, we anticipate that 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone will exhibit pH-dependent aqueous solubility, with higher solubility in acidic conditions. Its solubility in common organic solvents is expected to be moderate to good.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard.

Causality: The extended incubation time (24-48 hours) in this method is critical to ensure that the system reaches a true equilibrium between the solid compound and the solution. This differentiates it from kinetic methods and provides a definitive value for the most stable polymorph.

Methodology:

-

Preparation: Add an excess amount of solid 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone to a series of vials containing various solvents of interest (e.g., pH-buffered aqueous solutions from 2 to 10, purified water, ethanol, methanol, acetonitrile). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for 24 to 48 hours using a shaker or rotator.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

-

Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[13]

-

Calculation: Calculate the solubility in mg/mL or µg/mL by comparing the measured concentration against a standard curve of the compound.

Experimental Protocol: Kinetic Solubility (High-Throughput Plate-Based Method)

This protocol is designed for rapid assessment in early discovery phases.

Causality: This method starts with the compound dissolved in DMSO, bypassing the energy barrier required to break up the crystal lattice. This is why it's a measure of "kinetic" solubility and often yields higher values than thermodynamic methods. The short incubation time is a pragmatic choice for high-throughput screening.[4][7]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (final DMSO concentration should be kept low, typically ≤2%, to minimize its effect on solubility).[5]

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

-

Precipitate Removal: Filter the plate using a solubility filter plate (e.g., with a 0.45 µm filter) to remove any precipitated compound.

-

Analysis: Quantify the amount of compound remaining in the filtrate. This is often done directly in a UV-transparent 96-well plate using a plate reader. Alternatively, samples can be analyzed by HPLC-UV or LC-MS/MS for higher accuracy.[7]

Data Presentation: Solubility Profile

The results from these experiments should be summarized in a clear, tabular format.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | [Insert Value] | Thermodynamic |

| 0.1 M HCl | 1.2 | 25 | [Insert Value] | Thermodynamic |

| 0.05 M Acetate Buffer | 4.5 | 25 | [Insert Value] | Thermodynamic |

| Purified Water | ~7.0 | 25 | [Insert Value] | Thermodynamic |

| Ethanol | N/A | 25 | [Insert Value] | Thermodynamic |

| Acetonitrile | N/A | 25 | [Insert Value] | Thermodynamic |

| Phosphate Buffered Saline | 7.4 | 25 | [Insert Value] | Kinetic (2h) |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability Assessment and Forced Degradation

Stability testing is fundamental to ensuring a drug's quality, safety, and efficacy over its intended shelf life.[14] Forced degradation (or stress testing) is a critical component of this process, where the drug substance is exposed to conditions more severe than accelerated stability testing.[15][16] The primary goals of these studies are to:

-

Identify likely degradation pathways and degradation products.[17]

-

Establish the intrinsic stability of the molecule.

-

Develop and validate a stability-indicating analytical method—a method capable of separating the intact API from its degradation products.[13][18][19]

These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) under guideline Q1A(R2).[20][21][22][23]

Predicted Stability Profile of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

The structure of the compound presents several potential sites for degradation:

-

Hydrolysis: The molecule does not contain highly labile groups like esters or amides that are prone to hydrolysis. However, extreme pH conditions could potentially affect the pyrazole ring system or other functional groups.

-